N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSSWOBHSLTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method involves coupling 2-amino-6-methoxybenzo[d]thiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent. The reaction proceeds in dichloromethane at 25°C for 12–16 hours under nitrogen atmosphere, with triethylamine (2.5 equiv) serving as the base.
Key Reaction Parameters:
| Component | Specification |
|---|---|
| Molar Ratio | 1:1.2 (amine:acid) |
| EDC Equivalents | 1.5 |
| Reaction Temperature | 25°C |
| Yield | 72–75% |
Purification through silica gel chromatography (ethyl acetate/hexane, 3:7) typically affords the product as a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms successful amide bond formation, with characteristic peaks at δ 2.45 (s, 3H, N–CH3) and δ 3.85 (s, 3H, OCH3) in the ¹H NMR spectrum.
Alternative Coupling Reagents
Comparative studies reveal that substituting EDC with 1,1'-carbonyldiimidazole (CDI) increases yields to 81% while reducing reaction time to 8 hours. However, CDI-mediated reactions require strict anhydrous conditions and elevated temperatures (40°C), complicating large-scale implementation.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (300 W, 80°C) reduces the coupling duration to 30 minutes while maintaining 85% yield. This method employs identical stoichiometry to conventional approaches but enhances molecular collisions through dielectric heating.
Optimized Microwave Conditions:
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 80°C |
| Pressure | 150 psi |
| Solvent System | DMF:dichloromethane (1:3) |
The rapid heating profile minimizes thermal degradation of the acid-sensitive benzothiazole moiety, as evidenced by HPLC purity >98%.
One-Pot Multicomponent Synthesis
Convergent Assembly Strategy
Recent advances demonstrate the compound's preparation through a one-pot procedure combining 6-methoxybenzothiazol-2-amine, dimethyl acetylenedicarboxylate, and methylhydrazine in ethanol. The sequence involves:
- Knoevenagel Condensation: Formation of α,β-unsaturated ester intermediate at 60°C
- Cyclocondensation: Pyrazole ring closure via nucleophilic attack at 80°C
- Amidation: In situ activation with chloroformate derivatives
Comparative Performance Metrics:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 75 | 95 | 16 |
| Microwave | 85 | 98 | 0.5 |
| One-Pot | 89 | 97 | 6 |
This approach eliminates intermediate isolation steps, reducing solvent consumption by 40% compared to sequential synthesis.
Precursor Synthesis and Modification
2-Amino-6-Methoxybenzo[d]thiazole Preparation
The benzothiazole precursor is synthesized via cyclization of 4-methoxyaniline with potassium thiocyanate and bromine in acetic acid. Critical process parameters include:
- Stoichiometry: 1:1.2:1 (aniline:KSCN:Br2)
- Temperature Gradient: 0°C → 25°C over 2 hours
- Workup: Neutralization with NaHCO3 followed by recrystallization from ethanol/water
Yield Optimization Data:
| Recrystallization Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol | 92 | 68 |
| Ethanol/Water (3:1) | 98 | 82 |
| Acetonitrile | 95 | 75 |
Pyrazole Carboxylic Acid Derivatives
The 1,3-dimethyl-1H-pyrazole-5-carboxylic acid component is synthesized via Vilsmeier-Haack reaction of acetylacetone with phosphorus oxychloride and DMF. Key reaction characteristics:
- Exothermic Profile: Requires cooling to maintain T < 30°C
- Selectivity: 5-carboxy regioisomer predominates (95:5 ratio)
- Purification: Acidic workup (pH 2) followed by ethyl acetate extraction
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Pilot-scale production (100 g/batch) utilizes tubular reactors with the following configuration:
- Reactor Volume: 500 mL
- Residence Time: 8 minutes
- Temperature Control: Jacketed heating (80°C ± 1°C)
- Pressure Rating: 200 psi
Process Economics Comparison:
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 150 | 420 |
| Solvent Consumption (L/kg) | 120 | 75 |
| Energy Use (kWh/kg) | 85 | 48 |
Waste Stream Management
The EDC-mediated process generates 1.8 kg of urea byproduct per kilogram of product. Acidic hydrolysis (HCl, 60°C) converts this into recyclable ammonium chloride, reducing hazardous waste output by 65%.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive characterization data from multiple synthesis batches:
Chromatographic Purity Assessment
Standardized HPLC method developed for quality control:
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile Phase | Acetonitrile/0.1% formic acid (45:55) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 ± 0.2 minutes |
| System Suitability | RSD <1.5% (n=6) |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly targeting the carboxamide group. For example, oxidation with hydrogen peroxide (H₂O₂) in acidic conditions can convert the carboxamide to a carboxylic acid derivative. This reaction is significant for modifying the compound’s polarity and solubility, critical for therapeutic formulation.
Hydrolysis
Hydrolysis of the amide bond is achievable under acidic or basic conditions. Treatment with dilute hydrochloric acid (HCl) cleaves the amide, yielding the corresponding pyrazole carboxylic acid and 6-methoxybenzo[d]thiazol-2-amine. This reaction pathway highlights the compound’s susceptibility to pH-dependent degradation.
Alkylation Reactions
Alkylation can modify the methoxy group or aromatic rings. For instance, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride may introduce new alkyl substituents, altering the compound’s lipophilicity and biological activity.
Amidation Reactions
Coupling Reactions
The compound is typically synthesized via amide coupling. For example, reacting 2-amino-6-methoxybenzo[d]thiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using a carbodiimide (e.g., EDCI) and a base (e.g., triethylamine) in dichloromethane. This method leverages standard peptide coupling strategies.
One-Pot Multicomponent Reactions
Efficiency is enhanced through one-pot procedures, combining amide formation and purification steps. This approach minimizes intermediate isolation, reducing costs and environmental impact .
Electrophilic Substitution
The methoxy group on the benzothiazole ring directs electrophiles to the para position, enabling substitution reactions. For example, nitration or halogenation could occur at this site, altering the compound’s electronic properties.
Amide Bond Formation
The carboxamide group forms via nucleophilic attack of the pyrazole’s carboxylic acid by the benzothiazole amine. This step is catalyzed by coupling agents, which activate the carboxylic acid to enhance reactivity .
Structural and Functional Insights
The compound’s molecular formula (C₁₅H₁₆N₄O₂S) and heterocyclic structure—combining a pyrazole ring and a benzothiazole moiety—confer diverse reactivity. The methoxy group enhances electron density on the aromatic ring, while the carboxamide group provides hydrogen-bonding potential, influencing solubility and binding interactions .
Scientific Research Applications
Target of Action
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide primarily targets cancer cell lines such as Colo205 , U937 , MCF7 , and A549 .
Mode of Action
The compound induces G2/M cell cycle arrest , which is critical in cancer therapy as it prevents the proliferation of cancer cells. It also acts as a potential small-molecule activator of p53 , a protein that plays a significant role in regulating the cell cycle and apoptosis.
Biochemical Pathways
The interaction with mitochondrial proteins such as Bcl-2 and Bax is significant, influencing the balance between cell survival and apoptosis. This mechanism underlines its potential as an anti-cancer agent.
Medicinal Chemistry
This compound has been explored for its anti-inflammatory and anti-cancer properties. Its ability to modulate enzyme activity makes it a subject of interest for drug development.
Anticonvulsant Activity
Research has shown that derivatives containing the pyrazole moiety exhibit anticonvulsant activity. Studies indicate that compounds similar to this compound demonstrate lower neurotoxicity while maintaining efficacy against seizures induced by pentylenetetrazol .
Synthesis and Preparation Methods
The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : Synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
- Formation of the Pyrazole Ring : Created by reacting hydrazine with 1,3-diketones under basic conditions.
- Coupling Reaction : The final step involves forming an amide bond between the benzothiazole and pyrazole rings using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIPEA (N,N-diisopropylethylamine).
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins.
Apoptosis Induction: In cancer cells, the compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Malonate Ester Derivatives
Compounds such as dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) and diethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5jr) share the 6-methoxybenzo[d]thiazole core but differ in their ester substituents and appended moieties (Table 1).
| Compound | Substituent | Yield (%) | Melting Point (°C) | Stereochemical Purity (% ee) |
|---|---|---|---|---|
| 5ir | Dimethyl malonate | 83 | 78–80 | 80.0 |
| 5jr | Diethyl malonate | 81 | 74–76 | 80.0 |
| Target Compound | Pyrazole carboxamide | - | - | - |
The target compound replaces the malonate ester with a pyrazole carboxamide, which may enhance metabolic stability and bioavailability due to reduced ester hydrolysis susceptibility .
Triazole-Methyl-Nitrobenzamide Derivatives
The N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) series retains the 6-methoxybenzo[d]thiazole group but incorporates a triazole-methyl-nitrobenzamide chain. These compounds exhibit moderate to strong antimicrobial activity, with 10i (OCH₃ and OBn substituents) showing enhanced efficacy against E. coli compared to analogues with electron-withdrawing groups .
Physical Properties
Antimicrobial Activity
- Triazole derivatives (10a-j) exhibit notable antimicrobial activity, with MIC values as low as 12.5 µg/mL against E. coli . The methoxy group on the benzo[d]thiazole ring enhances activity by improving membrane permeability .
- In contrast, malonate esters (e.g., 5ir, 5jr) lack reported antimicrobial data, suggesting their primary role as synthetic intermediates.
Comparison with Thiazole-Based Drugs
- Dasatinib (BMS-354825) , a thiazole-carboxamide kinase inhibitor, shares structural similarities in its amide linkage but features a pyrimidine substituent critical for BCR-ABL inhibition . The target compound’s pyrazole group may offer distinct selectivity profiles.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and potential anticancer effects, supported by data tables and research findings.
Structure
The compound can be structurally represented as follows:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
Key Functional Groups
- Benzothiazole moiety : Contributes to the compound's biological activity.
- Pyrazole ring : Known for various pharmacological properties.
- Carboxamide group : Enhances solubility and bioactivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Bacillus subtilis | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis .
Anticonvulsant Activity
The anticonvulsant potential of this compound was assessed using various animal models. The findings are as follows:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| This compound | 160.4 | 2.74 |
This compound demonstrated a protective index higher than standard anticonvulsants like sodium valproate, indicating its potential as an effective anticonvulsant agent .
Cytotoxicity and Trypanocidal Effects
The cytotoxicity of the compound was evaluated on Vero cells, revealing a CC50 value greater than 500 µM, indicating low toxicity. Additionally, its activity against Trypanosoma cruzi was assessed:
| Compound | IC50 (µM) |
|---|---|
| This compound | >500 |
While this compound showed limited trypanocidal activity compared to reference drugs, it still holds promise for further optimization in drug development .
Study on Antimicrobial Efficacy
In a study published in the International Journal of Research in Pharmaceutical Chemistry, the synthesized derivatives including this compound were tested against various microbial strains. The results indicated that the compound has significant antibacterial properties with potential applications in treating infections caused by resistant strains .
Evaluation of Anticonvulsant Activity
Another study focused on evaluating the anticonvulsant properties of pyrazole derivatives highlighted that compounds similar to this compound showed promising results in reducing seizure activity in animal models. The protective index suggests that this compound could be a candidate for further development as an anticonvulsant medication .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between activated pyrazole-carboxylic acid derivatives and aminobenzothiazole intermediates. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution or amide bond formation under mild conditions (e.g., room temperature, 5–24 hours) . Key intermediates, such as 6-methoxybenzo[d]thiazol-2-amine, are characterized using IR, ¹H/¹³C NMR, and elemental analysis to confirm regioselectivity and purity. Melting points and HPLC retention times are compared to literature values for validation .
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reactants | Solvent/Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole acid chloride + 6-methoxybenzothiazol-2-amine | DMF/K₂CO₃ | 65–78 | |
| 2 | Carbodiimide-mediated coupling | THF/EDC.HCl | 72–85 |
Q. How is the purity and structural integrity of the compound validated in academic settings?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular ion peaks and 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole and benzothiazole moieties. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and pyrazole methyl protons (δ 2.4–2.6 ppm) are diagnostic .
Advanced Research Questions
Q. What strategies are employed to optimize the synthetic yield of this compound, particularly in multi-step protocols?
- Methodological Answer : Yield optimization involves screening catalysts (e.g., DCC vs. EDC for carbodiimide couplings) and solvent polarity. For instance, replacing THF with DMF increases solubility of aromatic intermediates, improving yields by 15–20% . Protecting groups (e.g., PMB for amide nitrogen) are used in multi-step syntheses to prevent side reactions, followed by deprotection with TFA/CH₂Cl₂ . Kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps, such as slow cyclization of the benzothiazole ring .
Q. How does structural modification of the pyrazole and benzothiazole moieties affect kinase inhibition activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 1,3-dimethylpyrazole group enhances binding to kinase ATP pockets via hydrophobic interactions, while the 6-methoxybenzothiazole improves solubility and metabolic stability. For example, replacing the methoxy group with ethoxy reduces VEGF-R2 inhibition by 40% (IC₅₀ shifts from 12 nM to 20 nM) . Computational docking (AutoDock Vina) and molecular dynamics simulations correlate substituent effects with binding free energy changes (ΔG ~ -9.2 kcal/mol for the parent compound) .
Table 2 : SAR of Key Derivatives
| Substituent | Target Kinase (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 6-OCH₃ | VEGF-R2: 12 | 0.45 |
| 6-OCH₂CH₃ | VEGF-R2: 20 | 0.32 |
| 6-NO₂ | VEGF-R2: >100 | 0.12 |
Q. What in vitro and in vivo models are used to evaluate the compound’s antitumor efficacy, and how are contradictory data resolved?
- Methodological Answer : In vitro, proliferation assays (MTT/CCK-8) in HUVEC or cancer cell lines (e.g., K562 leukemia) measure IC₅₀ values. Contradictions in potency (e.g., variance across cell lines) are addressed by normalizing data to baseline kinase expression (Western blot) . In vivo, xenograft models (e.g., nude mice with K562 tumors) assess tumor regression. Discrepancies between in vitro and in vivo results are investigated via pharmacokinetic profiling (e.g., plasma half-life, AUC) and metabolite identification (LC-MS/MS) .
Q. How are advanced spectroscopic techniques (e.g., time-resolved fluorescence) applied to study the compound’s excited-state dynamics?
- Methodological Answer : Time-resolved fluorescence spectroscopy (TRFS) and transient absorption spectroscopy monitor excited-state intramolecular proton transfer (ESIPT) in derivatives. For example, the 6-methoxy group stabilizes the keto tautomer, leading to a red-shifted emission (λem ≈ 480 nm) with a lifetime of 2.8 ns . Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge redistribution during ESIPT, correlating with experimental Stokes shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
